molecular formula C15H22N4O4 B12287194 tert-butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate

tert-butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate

Cat. No.: B12287194
M. Wt: 322.36 g/mol
InChI Key: JJXVPQLHSUHZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H22N4O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods: The industrial preparation method of this compound adopts similar steps but is optimized for high yield, low cost, and minimal environmental pollution. The process involves nucleophilic substitution, Boc protection, and catalytic hydrogenation, making it suitable for large-scale production .

Mechanism of Action

The exact mechanism of action of tert-butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate is not well-documented. its biological activity is likely due to its interaction with specific molecular targets and pathways in cells. The nitro group and piperazine ring may play crucial roles in its activity, potentially involving redox reactions and interactions with enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: tert-Butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for specific reactions and interactions that are not possible with similar compounds having different substituents .

Properties

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

tert-butyl 3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H22N4O4/c1-11-10-17(14(20)23-15(2,3)4)7-8-18(11)12-5-6-13(16-9-12)19(21)22/h5-6,9,11H,7-8,10H2,1-4H3

InChI Key

JJXVPQLHSUHZBA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.